(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 4-formylbenzoic acid to yield 4-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde. The final step involves the cyclization of this aldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenoxy and ethoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the tert-butylphenoxy and ethoxy groups provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Additionally, its thioxo group contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C22H23NO3S2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO3S2/c1-22(2,3)16-6-10-18(11-7-16)26-13-12-25-17-8-4-15(5-9-17)14-19-20(24)23-21(27)28-19/h4-11,14H,12-13H2,1-3H3,(H,23,24,27)/b19-14- |
InChI Key |
HMMDKDGJKCLEEA-RGEXLXHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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